molecular formula C24H23N3O B11492678 1-naphthalen-1-yl-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea

1-naphthalen-1-yl-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea

Cat. No.: B11492678
M. Wt: 369.5 g/mol
InChI Key: AMRQNDZIKYUSAL-UHFFFAOYSA-N
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Description

1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA is a complex organic compound that features a naphthalene ring and a tetrahydrocarbazole moiety linked through a urea group

Preparation Methods

The synthesis of 1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce a reactive group, such as a halide or an amine.

    Synthesis of the Tetrahydrocarbazole Derivative: The tetrahydrocarbazole moiety is prepared through cyclization reactions, often starting from indole derivatives.

    Coupling Reaction: The naphthalene and tetrahydrocarbazole derivatives are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA can be compared with other similar compounds, such as:

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.

    Carbazole Derivatives: Compounds featuring the carbazole moiety with variations in the substituents.

    Urea Derivatives: Compounds with urea linkages but different aromatic or heterocyclic groups.

The uniqueness of 1-(NAPHTHALEN-1-YL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA lies in its specific combination of the naphthalene and tetrahydrocarbazole moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

1-naphthalen-1-yl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea

InChI

InChI=1S/C24H23N3O/c28-24(27-21-11-5-7-17-6-1-2-8-18(17)21)25-15-16-12-13-23-20(14-16)19-9-3-4-10-22(19)26-23/h1-2,5-8,11-14,26H,3-4,9-10,15H2,(H2,25,27,28)

InChI Key

AMRQNDZIKYUSAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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